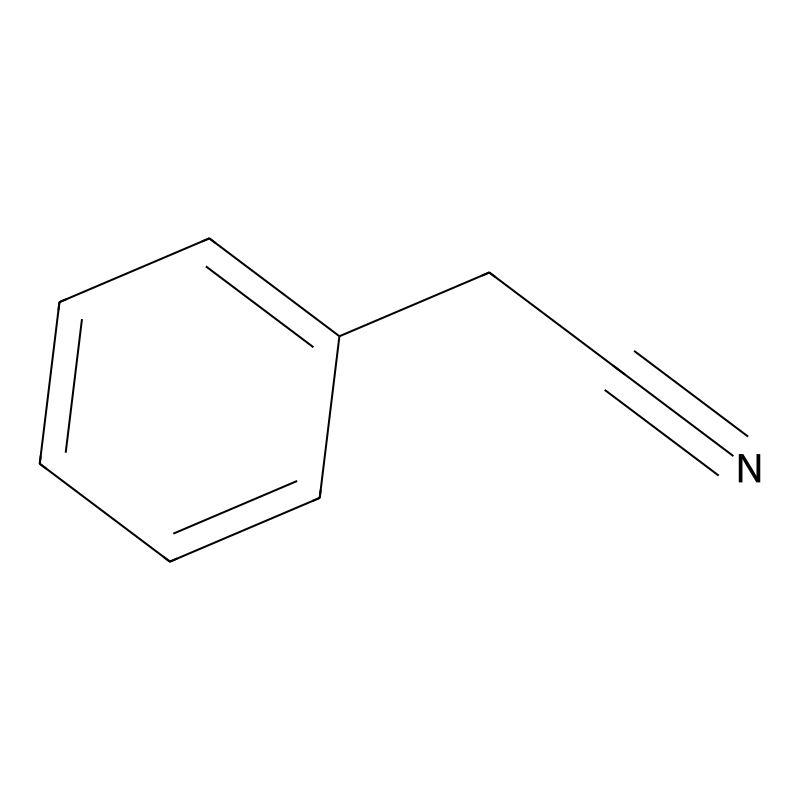Phenylacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
8.54e-04 M
Miscible with oxygenated solvents.
SOL IN ALL PROP IN ALC, ETHER; SOL IN ACETONE
In water, 100 mg/L at 25 °C
0.1 mg/mL at 25 °C
Synonyms
Canonical SMILES
Organic Synthesis:
Phenylacetonitrile serves as a valuable building block in organic synthesis due to its reactive nitrile group (C≡N) and the presence of a benzyl group (C6H5CH2). Researchers utilize it in various reactions, including:
- Preparation of aromatic aldehydes and ketones: Through hydrolysis or reduction, phenylacetonitrile can be converted into corresponding aldehydes or ketones, finding use in the synthesis of pharmaceuticals and other fine chemicals .
- Preparation of heterocyclic compounds: Its nitrile group allows for cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic rings, which are essential components of many drugs and natural products .
- Preparation of fine chemicals: Phenylacetonitrile plays a role in the synthesis of various fine chemicals, such as dyes, pigments, and flavors .
Insect Attractant:
Interestingly, phenylacetonitrile exhibits attractant properties for certain insects. Studies have shown its effectiveness in attracting specific moth species, such as the codling moth (Cydia pomonella) and the leafroller moth (Pandemis pyrusana) . This knowledge is valuable for developing monitoring and control strategies for these agricultural pests.
Plant-Insect Interactions:
Research also suggests that phenylacetonitrile might play a role in the complex interactions between plants and insects. Some plants naturally produce this compound, potentially as a defense mechanism against herbivores . Further investigation into this area could provide insights into plant defense mechanisms and ecological relationships.
Other Research Applications:
Beyond the mentioned areas, phenylacetonitrile finds use in other scientific research domains, including:
Phenylacetonitrile is an organic compound with the chemical formula C₈H₇N. It is characterized by a phenyl group attached to an acetonitrile moiety, making it a member of the nitrile family. This compound appears as a colorless liquid and is known for its aromatic properties. Phenylacetonitrile plays a significant role in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals. Its structure allows it to participate in multiple
- Hydrolysis: This reaction converts phenylacetonitrile into phenylacetic acid.
- Condensation Reactions: It can react with aldehydes to form various products, including substituted imines and other nitrogen-containing compounds .
- Electrophilic Substitution: The presence of the nitrile group can facilitate reactions with electrophiles, such as alkyl halides and acyl chlorides .
In addition, phenylacetonitrile can form carbanions under basic conditions, allowing it to participate in nucleophilic substitution reactions .
Several methods exist for synthesizing phenylacetonitrile:
- Kolbe Nitrile Synthesis: This involves the reaction of benzyl chloride with sodium cyanide in an alcoholic solution.
- Phase Transfer Catalysis: This method enhances the reaction efficiency by using phase transfer catalysts to facilitate the interaction between reactants in different phases.
- Condensation Reactions: Phenylacetonitrile can be synthesized through condensation reactions involving aromatic aldehydes and nitriles under basic conditions .
Phenylacetonitrile is utilized in various applications:
- Pharmaceuticals: It serves as a precursor for synthesizing drugs such as antiarrhythmics and antidepressants.
- Agrochemicals: The compound is involved in producing pesticides and herbicides.
- Organic Synthesis: It acts as an important building block in organic chemistry for synthesizing more complex molecules .
Studies on the interactions of phenylacetonitrile indicate its ability to form complexes with various metal ions, enhancing its reactivity. Additionally, research has shown that it can participate in electron transfer processes when reacted with aromatic nitro compounds, leading to the formation of azoxy compounds. These interactions highlight its versatility and importance in synthetic pathways .
Phenylacetonitrile shares structural similarities with several other compounds within the nitrile family. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Benzyl Cyanide | C₇H₇N | Used extensively as a precursor for pharmaceuticals; exhibits pheromone activity in nature. |
| Acetonitrile | C₂H₃N | A simpler nitrile used as a solvent and in organic synthesis; less aromatic than phenylacetonitrile. |
| 2-Phenylpropionitrile | C₉H₉N | Similar structure but with an additional carbon; used in pharmaceutical synthesis like phenylacetonitrile. |
Phenylacetonitrile stands out due to its aromatic character and specific reactivity patterns that allow it to be used effectively in diverse synthetic applications while also serving as a crucial intermediate for biologically active compounds .
Physical Description
Liquid
Color/Form
XLogP3
Boiling Point
233.5 °C
Flash Point
102 °C (closed cup)
235 °F (113 °C) (Open cup)
Density
1.0205
LogP
log Kow = 1.56
1.56
Odor
Melting Point
-23.8 °C
-23.8°C
UNII
GHS Hazard Statements
H301 (87.75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (12.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
0.09 mmHg
0.089 mm Hg at 25 °C /Extrapolated/
Pictograms


Acute Toxic;Irritant
Other CAS
Wikipedia
Methods of Manufacturing
... Made from benzyl chloride, and sodium cyanide
Phenylacetonitrile is produced by the reaction of benzyl chloride with alkali cyanide in alcohol or aqueous solution under phase transfer catalysis with N,N-dialkylbenzylammonium chloride.







